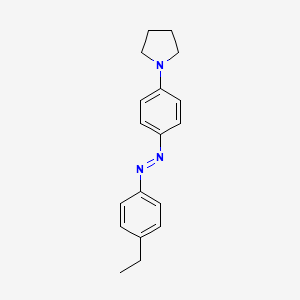

4'-Ethyl-4-N-pyrrolidinylazobenzene

Description

4'-Ethyl-4-N-pyrrolidinylazobenzene is an azo compound characterized by a central azobenzene backbone substituted with a pyrrolidine group at the 4-position and an ethyl group at the 4'-position of the aromatic ring. This derivative was synthesized to explore structure-activity relationships (SAR) in carcinogenesis, particularly how substituents influence toxicity and carcinogenicity.

Key studies by Scribner et al. (1980) revealed that the 4'-ethyl substitution on the parent compound 4-N-pyrrolidinylazobenzene conferred weak carcinogenic activity in adult rats, contrasting with the non-carcinogenic nature of the unsubstituted parent compound under identical experimental conditions . This finding positioned it as a critical case study in understanding how minor structural modifications alter biological outcomes.

Properties

CAS No. |

75236-19-0 |

|---|---|

Molecular Formula |

C18H21N3 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(4-ethylphenyl)-(4-pyrrolidin-1-ylphenyl)diazene |

InChI |

InChI=1S/C18H21N3/c1-2-15-5-7-16(8-6-15)19-20-17-9-11-18(12-10-17)21-13-3-4-14-21/h5-12H,2-4,13-14H2,1H3 |

InChI Key |

YCWJVFWJXGLKLA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCC3 |

Canonical SMILES |

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCC3 |

Synonyms |

4'-ethyl-4-N-pyrrolidinylazobenzene ENPAB |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The carcinogenic and structural profiles of 4'-Ethyl-4-N-pyrrolidinylazobenzene are best understood through direct comparison with related azo compounds. Below is a detailed analysis based on experimental

Table 1: Comparative Analysis of 4'-Ethyl-4-N-pyrrolidinylazobenzene and Analogues

Structural and Functional Insights:

This suggests that alkyl substituents at the 4'-position may enhance metabolic activation or DNA adduct formation .

Amino Group Modifications: The pyrrolidine group in 4'-Ethyl-4-N-pyrrolidinylazobenzene confers distinct metabolic stability compared to the dimethylamino group in DAB. The latter’s strong carcinogenicity is attributed to efficient metabolic N-demethylation, generating reactive intermediates that bind DNA . N-Methyl-5-phenylazoindoline, despite structural similarities, lacks carcinogenicity, likely due to its rigid indoline backbone hindering metabolic activation .

In Vitro vs. In Vivo Discrepancies: Ashby et al. (1980) initially proposed 4-N-pyrrolidinylazobenzene as a potent toxin and transforming agent in BHK cells. However, Scribner et al.

Research Findings and Implications

Carcinogenicity Thresholds: The weak activity of 4'-Ethyl-4-N-pyrrolidinylazobenzene underscores the importance of subtle structural features in determining biological outcomes. Even minor substitutions (e.g., ethyl vs. hydrogen) can tip the balance between inactivity and carcinogenicity.

Predictive Limitations of Structural Analysis: The failure of in vitro BHK cell transformation assays to predict in vivo carcinogenicity for 4-N-pyrrolidinylazobenzene and its ethyl derivative emphasizes the necessity of whole-animal studies for validating SAR models .

Future Directions : Comparative studies of metabolic pathways (e.g., cytochrome P450-mediated activation) and DNA adduct profiling for these compounds could elucidate mechanistic differences and refine predictive models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.